3,3',7-Trihydroxy-4'-methoxyflavone
3,3',7-Trihydroxy-4'-methoxyflavone
Fisetin 4'-methyl ether belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, fisetin 4'-methyl ether is considered to be a flavonoid lipid molecule. Fisetin 4'-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fisetin 4'-methyl ether is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
57396-72-2
VCID:
VC20868470
InChI:
InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3
SMILES:
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Molecular Formula:
C16H12O6
Molecular Weight:
300.26 g/mol
3,3',7-Trihydroxy-4'-methoxyflavone
CAS No.: 57396-72-2
Cat. No.: VC20868470
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fisetin 4'-methyl ether belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, fisetin 4'-methyl ether is considered to be a flavonoid lipid molecule. Fisetin 4'-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fisetin 4'-methyl ether is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 57396-72-2 |
| Molecular Formula | C16H12O6 |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3 |
| Standard InChI Key | QVYSSMFEUBQBEU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
| Melting Point | 288°C |
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